N-(2-cyanophenyl)-2,4-diethoxybenzamide
Description
N-(2-cyanophenyl)-2,4-diethoxybenzamide is a benzamide derivative characterized by a 2-cyanophenylamine group attached to a benzamide core substituted with ethoxy groups at the 2- and 4-positions. The ethoxy substituents likely enhance solubility and modulate electronic properties compared to non-ethoxy analogs.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-14-9-10-15(17(11-14)23-4-2)18(21)20-16-8-6-5-7-13(16)12-19/h5-11H,3-4H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCCXEWXAMFKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2,4-diethoxybenzamide typically involves the reaction of 2,4-diethoxybenzoic acid with 2-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanophenyl)-2,4-diethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield amine or alcohol derivatives.
Substitution: The ethoxy groups in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-cyanophenyl)-2,4-diethoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other functionalized benzamides.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits activity against certain biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory, analgesic, and anticancer activities. It is studied for its ability to interact with specific enzymes and receptors in the body.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group and the benzamide core play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological or chemical effects. Detailed studies on its binding affinity and structure-activity relationships help elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the benzamide core significantly influence molecular behavior. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
*Calculated based on molecular formula C₁₈H₁₈N₂O₃.
- Ethoxy vs.
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyano group on the phenyl ring is electron-withdrawing, which may polarize the benzamide carbonyl, enhancing reactivity in nucleophilic substitutions .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s IR spectrum would exhibit peaks for the benzamide carbonyl (~1650–1680 cm⁻¹) and ethoxy C-O stretches (~1250 cm⁻¹), contrasting with the isothiocyanate νNCS band at 2059 cm⁻¹ in compound 3 .
- Ethoxy groups may introduce torsional strain, altering packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
